An In-depth Technical Guide to the MTT Assay: Principle and Protocol
An In-depth Technical Guide to the MTT Assay: Principle and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a fundamental colorimetric method for assessing cell metabolic activity. As a key indicator of cell viability, proliferation, and cytotoxicity, the MTT assay is an indispensable tool in a wide range of research fields, including drug discovery, toxicology, and cancer research.[1][2][3]
Core Principle: Mitochondrial Activity as a Surrogate for Cell Viability
The central tenet of the MTT assay lies in the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[4][5] This reduction reaction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with mitochondrial dehydrogenases playing a significant role.[2][4] In essence, the metabolic activity of the cell, particularly within the mitochondria, drives this color change.
Viable, metabolically active cells possess the necessary enzymes to reduce the MTT tetrazolium ring, leading to the intracellular accumulation of purple formazan crystals.[4][6] Conversely, dead or inactive cells with compromised metabolic function are unable to perform this conversion.[7] The quantity of the insoluble formazan produced is directly proportional to the number of living, metabolically active cells.[8]
Following a designated incubation period, a solubilizing agent, most commonly dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to dissolve the formazan crystals.[4] This results in a colored solution whose absorbance can be quantified using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[2] The intensity of the purple color serves as a direct indicator of the number of viable cells.
Visualizing the Biochemical Transformation
The biochemical principle of the MTT assay is centered on the reduction of the tetrazolium salt.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for performing the MTT assay with adherent cells. Modifications for suspension cells are noted where applicable.
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
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Phosphate-buffered saline (PBS), sterile
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Cell culture medium, serum-free
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well flat-bottom sterile plates
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Multichannel pipette
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Microplate reader
Reagent Preparation:
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MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex to ensure complete dissolution. Filter-sterilize the solution and store it at -20°C, protected from light.
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Solubilization Solution:
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DMSO: Use pure, anhydrous DMSO.
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Acidified Isopropanol: A common formulation is 0.04 N HCl in isopropanol.
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Assay Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically between 5,000 and 10,000 cells per well) in a final volume of 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
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Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include untreated control wells (vehicle control) and blank wells (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Incubation: Following the treatment period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[4]
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For suspension cells: Centrifuge the plate to pellet the cells before removing the supernatant and adding the MTT solution.
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Incubate the plate for 2 to 4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
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Formazan Solubilization:
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Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4]
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Suspension Cells: Centrifuge the plate to pellet the cells and formazan crystals. Carefully remove the supernatant and then add the solubilization solution.
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Absorbance Measurement: Gently pipette the solution up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[4]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the MTT assay protocol.
Data Presentation and Analysis
The raw absorbance data is processed to determine the percentage of cell viability relative to the untreated control.
Calculation of Percent Cell Viability:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
Example Quantitative Data:
The following table presents a sample dataset from an MTT assay evaluating the cytotoxicity of a hypothetical compound on a cancer cell line.
| Compound Conc. (µM) | Replicate 1 Absorbance (570 nm) | Replicate 2 Absorbance (570 nm) | Replicate 3 Absorbance (570 nm) | Mean Absorbance | Corrected Mean Absorbance* | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 1.221 | 100.0% |
| 1 | 1.198 | 1.215 | 1.189 | 1.201 | 1.151 | 94.3% |
| 5 | 1.056 | 1.072 | 1.065 | 1.064 | 1.014 | 83.0% |
| 10 | 0.879 | 0.901 | 0.885 | 0.888 | 0.838 | 68.6% |
| 25 | 0.642 | 0.658 | 0.651 | 0.650 | 0.600 | 49.1% |
| 50 | 0.411 | 0.425 | 0.419 | 0.418 | 0.368 | 30.1% |
| 100 | 0.234 | 0.246 | 0.240 | 0.240 | 0.190 | 15.6% |
| Blank | 0.052 | 0.048 | 0.050 | 0.050 | - | - |
*Corrected Mean Absorbance is calculated by subtracting the mean absorbance of the blank from the mean absorbance of each sample group.
From such data, a dose-response curve can be generated to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability. Based on the table above, the IC₅₀ value would be approximately 25 µM.
